
(2R,3S)-3-(5-Methylpyrimidin-2-yl)butane-2-sulfonamide
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Overview
Description
(2R,3S)-3-(5-Methylpyrimidin-2-yl)butane-2-sulfonamide is a chemical compound known for its role as an apelin receptor agonist. This compound has garnered attention due to its potential therapeutic applications in treating various cardiovascular and neurological diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-(5-Methylpyrimidin-2-yl)butane-2-sulfonamide involves several steps. One common method includes the reaction of 2,6-dimethoxyaniline with thiophosgene under ice cooling, followed by stirring at room temperature to form the intermediate compound . This intermediate is then subjected to further reactions to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and stringent quality control measures to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-3-(5-Methylpyrimidin-2-yl)butane-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like sodium hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Sodium hydride, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .
Scientific Research Applications
(2R,3S)-3-(5-Methylpyrimidin-2-yl)butane-2-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its role in cellular signaling pathways and its effects on cell proliferation and differentiation.
Medicine: Investigated for its potential therapeutic applications in treating cardiovascular diseases, neurological disorders, and metabolic conditions.
Mechanism of Action
The compound exerts its effects by acting as an agonist of the apelin receptor (APJ). This receptor is a G protein-coupled receptor involved in various physiological processes, including cardiovascular function, fluid homeostasis, and energy metabolism. By binding to the apelin receptor, (2R,3S)-3-(5-Methylpyrimidin-2-yl)butane-2-sulfonamide activates downstream signaling pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
CMF019: Another potent agonist of the apelin receptor with G protein bias.
BMS-986224: An orally active, potent, and selective APJ receptor agonist.
Apelin-12 acetate: A high-affinity agonist of the APJ receptor.
Uniqueness
(2R,3S)-3-(5-Methylpyrimidin-2-yl)butane-2-sulfonamide is unique due to its specific binding affinity and efficacy as an apelin receptor agonist. Its distinct chemical structure allows for targeted activation of the receptor, making it a valuable compound for therapeutic research .
Properties
Molecular Formula |
C9H15N3O2S |
---|---|
Molecular Weight |
229.30 g/mol |
IUPAC Name |
(2R,3S)-3-(5-methylpyrimidin-2-yl)butane-2-sulfonamide |
InChI |
InChI=1S/C9H15N3O2S/c1-6-4-11-9(12-5-6)7(2)8(3)15(10,13)14/h4-5,7-8H,1-3H3,(H2,10,13,14)/t7-,8-/m1/s1 |
InChI Key |
YUIKNUZUIYLZCA-HTQZYQBOSA-N |
Isomeric SMILES |
CC1=CN=C(N=C1)[C@H](C)[C@@H](C)S(=O)(=O)N |
Canonical SMILES |
CC1=CN=C(N=C1)C(C)C(C)S(=O)(=O)N |
Origin of Product |
United States |
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